Glycerol-1,3-18O2
CAS No.:
Cat. No.: VC0205077
Molecular Formula: C₃H₈O¹⁸O₂
Molecular Weight: 96.1
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃H₈O¹⁸O₂ |
|---|---|
| Molecular Weight | 96.1 |
Introduction
Chemical Properties and Structure
Glycerol-1,3-18O2 maintains the fundamental structure of glycerol but with the distinctive feature of having 18O isotopes at specific positions. This isotopic substitution enables researchers to track oxygen atoms through metabolic pathways while preserving the compound's essential chemical behavior.
The chemical properties of Glycerol-1,3-18O2 include a three-carbon backbone with hydroxyl groups, where the terminal positions contain the heavier oxygen isotopes. The compound has a molecular formula of C3H8O18O2 and a molecular weight of 96.09 g/mol . In standard notation that doesn't distinguish isotopes, it would be written as C3H8O3, but the presence of 18O atoms at positions 1 and 3 is crucial to its research applications .
The IUPAC name for this compound is propane-1,2,3-tri(18O2)ol, reflecting its glycerol backbone with isotopically labeled oxygen atoms . Its chemical identity is further specified by structural identifiers including the InChI string InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4+2,5+2 and SMILES notation C(C(C[18OH])O)[18OH] .
Glycerol-1,3-18O2 is also known by numerous synonyms including 1,2,3-Propanetriol-18O2, 1,3-dihydroxy-2-propanol-18O2, Propanetriol-18O2, and 1,2,3-Trihydroxypropane-18O2. These alternative names reflect the same basic structure with different naming conventions, all indicating the presence of 18O isotopes.
| Property | Value |
|---|---|
| Molecular Formula | C3H8O18O2 |
| Molecular Weight | 96.09 g/mol |
| IUPAC Name | propane-1,2,3-tri(18O2)ol |
| InChI | InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4+2,5+2 |
| SMILES | C(C(C[18OH])O)[18OH] |
Applications in Metabolic Research
Phosphometabolomic Profiling
The primary application of Glycerol-1,3-18O2 lies in its use for advanced phosphometabolomic profiling techniques. This methodology allows researchers to track phosphoryl group movements through various metabolic pathways with exceptional precision and detail.
The 18O-assisted 31P nuclear magnetic resonance (NMR) and mass spectrometry approach enables the simultaneous measurement of phosphometabolite levels and turnover rates in tissue and blood samples . The underlying principle involves the incorporation of one 18O atom into inorganic phosphate (Pi) from [18O]H2O during each act of ATP hydrolysis, followed by the distribution of these 18O-labeled phosphoryl groups among various phosphate-carrying molecules .
This powerful technique enables researchers to simultaneously record multiple aspects of cellular metabolism, including:
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ATP synthesis and utilization rates
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Phosphotransfer fluxes through adenylate kinase, creatine kinase, and glycolytic pathways
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Mitochondrial substrate shuttle activity
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Urea and Krebs cycle activity
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Glycogen turnover dynamics
The methodological foundation relies on the fact that when tissues or cells are exposed to media containing known percentages of 18O water, the [18O]H2O rapidly equilibrates with cellular water. The 18O from water is then transferred to cellular phosphate metabolites proportionally to the rate of enzymatic reactions involved . This creates a dynamic picture of metabolic activity that cannot be obtained through static measurements of metabolite concentrations alone.
Cancer Research Applications
Glycerol-1,3-18O2 has proven invaluable in cancer research, where it has helped uncover fundamental differences in energy metabolism between normal and malignant cells. Stable isotope tracing using 18O has revealed significant metabolic alterations that may serve as potential therapeutic targets.
Research utilizing this approach has uncovered reduced γ/β-ATP turnover in breast cancer cells, indicating metabolic reprogramming characteristic of malignancy . The application of 18O-labeling techniques has demonstrated a significant reduction in the 18O-labeling of γ-ATP in breast cancer cell lines (MCF7 and MDA-MB-231) compared to control cells, indicating a decrease in oxidative phosphorylation (OXPHOS) activity .
This diminished γ-ATP[18O] turnover represents a novel feature of breast cancer cell metabolism, reflecting intrinsic rearrangements in energetic networks that may contribute to the malignant phenotype . These findings highlight the value of isotopic labeling in revealing subtle metabolic adaptations that might otherwise remain undetected with conventional techniques.
Additionally, the approach has enabled researchers to assess glycolytic flux and mitochondrial substrate shuttle activity in cancer cells by measuring the 18O-labeling of glucose-6-phosphate (G-6-P[18O]) and glycerol-3-phosphate (G-3-P[18O]), respectively . This has revealed unexpected differences in metabolic pathway utilization between different cancer subtypes, providing insights into their distinct bioenergetic profiles.
Experimental Methods Using Glycerol-1,3-18O2
Enzymatic Reactions
The experimental application of Glycerol-1,3-18O2 typically involves enzymatic processing reactions designed to transfer phosphoryl groups from energy-rich compounds to glycerol for subsequent analysis. These procedures form the foundation for tracking metabolic fluxes through various cellular pathways.
According to established protocols, phosphoryl groups from ATP and phosphocreatine (PCr) can be transferred to glycerol through specific enzymatic reactions:
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The γ-phosphoryl of ATP is transferred to glycerol using glycerol kinase
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The β-phosphoryl of ATP is transferred to glycerol through coupled catalytic reactions involving adenylate kinase and glycerol kinase
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The phosphoryl group of PCr is transferred to glycerol using combined catalytic reactions of creatine kinase and glycerol kinase
A typical reaction mixture for transferring phosphoryl groups to glycerol includes:
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10mM triethylammonium bicarbonate (TEAB) buffer at pH 8.8
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2mM magnesium chloride (MgCl2) as a cofactor
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5mM glycerol as the phosphoryl acceptor
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Glycerol kinase as the catalytic enzyme
Following these reactions, the phosphorylated glycerol derivatives are collected by liquid chromatography and prepared for subsequent analysis by NMR spectroscopy or mass spectrometry to determine the extent of 18O incorporation .
Analytical Techniques
The analysis of 18O incorporation into phosphometabolites involves sophisticated analytical methods that can detect isotopic shifts with high precision. These techniques form the foundation for quantitative measurements of metabolic fluxes.
Cellular phosphometabolites are typically isolated by liquid chromatography using an ion-exchange column with triethylammonium bicarbonate buffer . This separation step is crucial for obtaining pure fractions of individual metabolites before isotopic analysis.
Two principal analytical approaches are used to quantify 18O incorporation:
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31P Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of 18O into phosphoryl groups induces an isotope shift in the 31P NMR spectrum due to differences in the shielding effects of 16O versus 18O on the 31P nucleus . The percentage of 18O incorporation can be calculated from the intensity of these shifted peaks.
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Gas Chromatography-Mass Spectrometry (GC-MS): Phosphoryl groups enzymatically transferred to glycerol are converted to trimethylsilyl derivatives and analyzed by GC-MS operated in selected ion monitoring mode . The percentages of 16O, 18O1, 18O2, 18O3, and 18On are proportional to the integrals of their respective peaks in the spectra or chromatograms .
These analytical methods allow researchers to determine the turnover rates of specific phosphometabolites and calculate the flux through various metabolic pathways with remarkable precision. The combination of enzymatic reactions with sensitive analytical techniques makes Glycerol-1,3-18O2 an exceptionally powerful tool for metabolic research.
Applications in Specific Metabolic Pathways
ATP Synthesis and Turnover
Glycerol-1,3-18O2 plays a crucial role in studying ATP synthesis and turnover, providing insights into cellular energetics that cannot be obtained through conventional methods. The approach enables direct measurement of ATP synthesis rates via oxidative phosphorylation.
When cells or tissues are exposed to media containing [18O]H2O, the following reaction sequence becomes traceable:
ATP + [18O]H2O → ADP + [18O]Pi (ATP hydrolysis)
[18O]Pi + ADP → [18O]γATP (ATP synthesis)
This labeling approach allows researchers to distinguish between ATP generated through oxidative phosphorylation versus other pathways. In cancer research, this has revealed significant reductions in OXPHOS-derived ATP in breast cancer cells compared to normal counterparts . Specifically, measurements have shown decreased 18O-labeling of γ-ATP in both Luminal A (MCF7) and Triple-negative (MDA-MB-231) breast cancer cell lines compared to control cells (MCF10A) .
The ability to track ATP turnover dynamically rather than just measuring static ATP levels provides crucial information about energy metabolism adaptations in various physiological and pathological states. This becomes particularly important when investigating metabolic reprogramming in cancer, where alterations in ATP generation pathways may represent potential therapeutic targets.
Glycolytic Pathway Analysis
Beyond ATP metabolism, Glycerol-1,3-18O2 facilitates detailed analysis of glycolytic pathway activity through the tracking of 18O incorporation into glycolytic intermediates. This provides a dynamic view of glucose utilization patterns in different cell types.
The 18O-labeling of glucose-6-phosphate (G-6-P[18O]) reflects the glucose consumption rate of energy metabolism . Comparative studies between normal and cancer cells have revealed interesting differences in glycolytic flux that correlate with expression patterns of hexokinase isoforms, particularly HK2 .
Research has shown that while Triple-negative breast cancer cells (MDA-MB-231) exhibit four times higher HK2 mRNA expression levels than Luminal A (MCF7) and normal breast epithelial cells (MCF10A), they paradoxically demonstrate lower glycolytic flux as measured by G-6-P[18O] labeling . This apparent discrepancy highlights the complex nature of metabolic regulation and the value of dynamic flux measurements using isotopic labeling techniques.
The ability to measure glycolytic flux alongside mitochondrial ATP generation provides a comprehensive picture of metabolic pathway utilization, revealing how cells balance different energy-producing pathways under various conditions. This integrated view is particularly valuable when investigating metabolic adaptations in cancer, where the traditional concept of a simple glycolytic switch (Warburg effect) has given way to understanding more nuanced metabolic reprogramming.
Future Research Directions
Expanded Applications in Disease Research
The utility of Glycerol-1,3-18O2 extends beyond current applications, with significant potential for expanding into additional disease research areas. The compound's ability to reveal subtle metabolic alterations makes it particularly valuable for investigating conditions with underlying metabolic components.
Future research is likely to extend the application of 18O-labeling techniques to a broader range of pathological conditions, including:
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Neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, where energy metabolism disturbances have been implicated
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Metabolic syndrome and obesity-related conditions, where altered substrate utilization patterns contribute to pathology
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Heart failure and cardiomyopathies, where energy metabolism remodeling plays a critical role
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Aging-related metabolic changes that may contribute to senescence and age-related diseases
The precise tracking of phosphoryl group movements enabled by Glycerol-1,3-18O2 could provide valuable insights into disease mechanisms and potentially identify new therapeutic targets across these diverse conditions.
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